molecular formula C19H24N2O7 B4003372 1-{2-[2-(2-allyl-6-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate

1-{2-[2-(2-allyl-6-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate

Cat. No.: B4003372
M. Wt: 392.4 g/mol
InChI Key: USUAYCVIVFZQJW-UHFFFAOYSA-N
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Description

1-{2-[2-(2-allyl-6-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate is a useful research compound. Its molecular formula is C19H24N2O7 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.15835111 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacological and Antiproliferative Applications :

    • 1H-imidazoles, including derivatives similar to the specified compound, have been studied for their potential use as ligands for estrogen receptors and as cytotoxic inhibitors of cyclooxygenase enzymes. This research indicates their potential application in treating certain cancers and inflammation-related conditions (Wiglenda et al., 2005).
  • Material Science and Chemistry :

    • Imidazole-based bisphenols, which share structural similarities with the compound , have been structurally characterized. These compounds and their salts with dicarboxylic and mineral acids have shown potential in applications related to anion hosting and crystal packing, indicating their use in material synthesis and design (Nath & Baruah, 2012).
  • Catalysis :

    • Imidazole derivatives have been investigated as catalysts. For instance, a study on molybdenum(VI) complexes with thiazole-hydrazone ligands encapsulated in zeolite Y demonstrates their efficacy in the oxidation of primary alcohols and hydrocarbons, suggesting potential use in industrial catalysis (Ghorbanloo & Alamooti, 2017).
  • Corrosion Inhibition :

    • Certain imidazole derivatives have been explored for their corrosion inhibition efficacy on mild steel in acidic solutions. This research suggests the potential application of these compounds in protecting metals from corrosion, which is crucial in many industrial processes (Prashanth et al., 2021).
  • Antimicrobial Activity :

    • Imino-4-Methoxyphenol Thiazole derived Schiff Base Ligands have been synthesized and tested for their antibacterial and antifungal activities. This indicates the potential use of such compounds in developing new antimicrobial agents (Vinusha et al., 2015).

Properties

IUPAC Name

1-[2-[2-(2-methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3.C2H2O4/c1-3-5-15-6-4-7-16(20-2)17(15)22-13-12-21-11-10-19-9-8-18-14-19;3-1(4)2(5)6/h3-4,6-9,14H,1,5,10-13H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUAYCVIVFZQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCOCCN2C=CN=C2)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{2-[2-(2-allyl-6-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate
Reactant of Route 2
1-{2-[2-(2-allyl-6-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate
Reactant of Route 3
1-{2-[2-(2-allyl-6-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate
Reactant of Route 4
1-{2-[2-(2-allyl-6-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate
Reactant of Route 5
1-{2-[2-(2-allyl-6-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate
Reactant of Route 6
1-{2-[2-(2-allyl-6-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate

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